(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide
(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide
Brand Name:
Vulcanchem
CAS No.:
160707-39-1
VCID:
VC20804533
InChI:
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m0/s1
SMILES:
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Molecular Formula:
C13H18N2O
Molecular Weight:
218.29 g/mol
(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide
CAS No.: 160707-39-1
Cat. No.: VC20804533
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160707-39-1 |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m0/s1 |
| Standard InChI Key | LJLMNWPXAYKPGV-NWDGAFQWSA-N |
| Isomeric SMILES | C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N |
| SMILES | C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |
| Canonical SMILES | C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator